molecular formula C26H27N3O2 B11440289 N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide

N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide

Cat. No.: B11440289
M. Wt: 413.5 g/mol
InChI Key: HLNWKRIUUBDJMP-UHFFFAOYSA-N
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Description

N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE is a complex organic compound that features a benzodiazole core, a phenoxyacetamide group, and a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations and reaction times, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and phenoxyacetamide analogs. Examples are:

Uniqueness

N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C26H27N3O2/c1-18-13-14-19(2)21(15-18)16-29-24-12-8-7-11-23(24)28-26(29)20(3)27-25(30)17-31-22-9-5-4-6-10-22/h4-15,20H,16-17H2,1-3H3,(H,27,30)

InChI Key

HLNWKRIUUBDJMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C(C)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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